Ethylenediaminediacetic Acid Dipropionic Acid

Vue d'ensemble

Description

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid is a chelating agent known for its ability to form stable complexes with metal ions. This compound is particularly useful in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid can be synthesized through a multi-step process involving the reaction of ethylenediamine with chloroacetic acid and propionic acid. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced, although this is less common.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various halogenated compounds can act as reagents in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

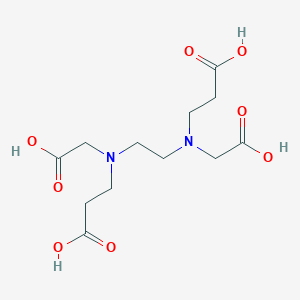

EDDP is characterized by the molecular formula and a molecular weight of 320.30 g/mol. It is a derivative of ethylenediamine and diacetic acid, featuring two propionic acid groups attached to nitrogen atoms. The compound appears as a white solid and is hygroscopic, requiring storage under inert atmospheres at low temperatures (2-8°C) to maintain stability.

Scientific Research Applications

EDDP has been investigated for its diverse applications in several fields:

Agriculture

- Chelating Agent in Fertilizers : EDDP enhances nutrient availability in fertilizers by chelating essential metal ions, which improves the uptake of nutrients by plants. This application is crucial in optimizing crop yields and soil health.

Pharmaceuticals

- Tumor-Inhibitory Effects : Research indicates that EDDP exhibits tumor-inhibitory properties, making it a candidate for cancer therapy. Its ability to modulate metal ion availability can influence enzyme activity and metabolic pathways relevant to cancer progression .

- Metal Ion Chelation : EDDP forms stable complexes with metal ions, particularly copper (II), which has implications for drug design and development. These complexes have shown potential as proteasome inhibitors, affecting protein turnover within cells.

Analytical Chemistry

- Detection of Trace Elements : EDDP is utilized in analytical methods for detecting trace amounts of heavy metals, such as arsenic. For instance, it enables the determination of As(III) concentrations through catalytic oxidation reactions, showcasing its role in environmental monitoring.

Industrial Applications

- Water Treatment : EDDP is employed in processes aimed at removing heavy metals from wastewater, contributing to environmental protection efforts .

Data Tables

The following table summarizes the key applications and properties of this compound:

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Agriculture | Chelating agent in fertilizers | Enhances nutrient uptake |

| Pharmaceuticals | Tumor-inhibitory agent | Potential cancer therapy applications |

| Analytical Chemistry | Detection of trace metals | Environmental monitoring |

| Industrial | Water treatment processes | Heavy metal removal |

Case Study 1: Tumor Inhibition

A study explored the effects of EDDP on tumor cells, revealing that its chelation of metal ions could inhibit tumor growth by affecting critical metabolic pathways. The results indicated a significant reduction in cell proliferation rates when exposed to EDDP-treated environments.

Case Study 2: Agricultural Efficiency

In agricultural trials, the application of EDDP-enhanced fertilizers resulted in a measurable increase in crop yields compared to standard fertilizers. This was attributed to improved nutrient availability facilitated by the chelation properties of EDDP.

Mécanisme D'action

The primary mechanism of action of ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen atoms, which coordinate with the metal. This chelation process can affect the availability and reactivity of metal ions in various chemical and biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylenediamine-N,N’-diacetic acid: Similar in structure but lacks the propionic acid groups.

Ethylenediaminetetraacetic acid: A widely used chelating agent with four acetic acid groups.

N-(2-Hydroxyethyl)ethylenediamine-N,N’,N’-triacetic acid: Contains an additional hydroxyethyl group.

Uniqueness

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid is unique due to the presence of both acetic and propionic acid groups, which provide it with distinct chelating properties and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific metal ion interactions are required.

Activité Biologique

Ethylenediaminediacetic Acid Dipropionic Acid (EDDP) is a chelating agent that has garnered attention for its biological activity, particularly in its interactions with metal ions and potential applications in various fields, including biochemistry and environmental science. This article provides an overview of the compound's properties, mechanisms of action, and relevant research findings.

Overview of EDDP

EDDP is a derivative of ethylenediamine and is characterized by its ability to form stable complexes with metal ions. Its structure allows it to act as a hexadentate ligand, binding to metal ions through multiple coordination sites. This property makes EDDP particularly useful in biochemical assays and industrial applications.

Chelation and Metal Ion Interaction

The primary biological activity of EDDP stems from its chelating ability. By binding to metal ions such as copper (II), cadmium, and lead, EDDP can influence various biochemical pathways. The chelation process involves the formation of stable metal-ligand complexes, which can alter the bioavailability of these metals in biological systems.

- Binding Sites : EDDP binds through nitrogen and oxygen atoms, forming complexes that can stabilize or destabilize metal ions.

- Proteasome Inhibition : Research indicates that copper (II) complexes formed with EDDP exhibit potent proteasome inhibitory properties, potentially impacting protein turnover within cells.

Cellular Effects

The interaction between EDDP and metal ions can lead to significant cellular effects:

- Gene Expression : Changes in metal ion availability can influence gene expression patterns, particularly for genes involved in stress responses and metabolic pathways.

- Enzyme Activity : Many enzymes require metal ions as cofactors; thus, EDDP's chelation can inhibit or enhance enzyme activities depending on the context.

Temporal Effects

The effects of EDDP are concentration-dependent. Higher concentrations may lead to more pronounced biological effects due to increased chelation of available metal ions. Studies have shown that the presence of competing ligands or varying pH levels can also influence the efficacy of EDDP as a chelator.

Case Studies

- Metal Ion Toxicity Neutralization : A study demonstrated that EDDP could mitigate the toxicity associated with heavy metals like cadmium by forming non-toxic complexes . This property is particularly relevant in environmental remediation efforts where heavy metal contamination poses risks to human health and ecosystems.

- Nutritional Applications : EDDP has been explored for its potential in food fortification programs. Its ability to bind iron could enhance iron bioavailability in dietary supplements, addressing iron deficiency anemia in vulnerable populations .

- Biochemical Assays : EDDP is utilized in various biochemical assays to study the interactions between metal ions and biological molecules. Its role as a chelator allows researchers to investigate the catalytic properties of metal complexes without interference from free metal ions .

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Chemical Structure | Ethylenediaminediacetic acid with two propionic acid groups |

| Chelating Ability | Binds multiple metal ions (e.g., Cu²⁺, Cd²⁺) |

| Biological Effects | Alters enzyme activity, gene expression, and protein turnover |

| Applications | Environmental remediation, food fortification, biochemical assays |

Propriétés

IUPAC Name |

3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQWNOQOAFSHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid in analytical chemistry?

A1: EDDP's ability to form complexes with metal ions makes it valuable for analytical methods. For example, it's used in a kinetic method to determine trace amounts of arsenic (As(III)) []. EDDP's oxidation by potassium permanganate (KMnO4) is catalyzed by As(III), and by measuring the reaction rate, researchers can determine As(III) concentrations as low as 20 ng/cm3 []. This method showcases the application of EDDP in environmental analysis for monitoring arsenic levels.

Q2: Have there been any studies on the thermodynamic properties of Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid ?

A2: Yes, researchers have investigated the thermodynamic characteristics of protolytic equilibria of EDDP []. While the specific details of the findings are not available in the provided abstracts, this type of research helps understand how EDDP interacts with other species in solution, particularly under varying pH conditions. This information is crucial for optimizing its use in different applications, such as metal complexation or analytical methods.

Q3: How does Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid compare to 1,3-propylenediaminetetraacetic acid in terms of ligand exchange kinetics with metal ions?

A3: Studies have explored the ligand-exchange kinetics of EDDP in comparison to 1,3-propylenediaminetetraacetic acid (PDTA) with various metal ions like cadmium, zinc, and lead [, ]. These investigations likely involved Nuclear Magnetic Resonance (NMR) techniques to observe how quickly EDDP and PDTA exchange places with water molecules in the inner coordination sphere of these metal ions. Such research is essential for understanding the stability and lability of these metal complexes, influencing their potential applications in areas like catalysis or as chelating agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.